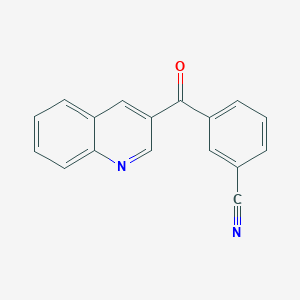

3-(Quinoline-3-carbonyl)benzonitrile

描述

Contextualization within Nitrile and Quinoline (B57606) Chemistry Research

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govrsc.org Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many biological processes. The synthesis of quinoline derivatives is a well-established field, with numerous methods like the Skraup, Doebner-von Miller, and Friedländer syntheses allowing for diverse functionalization. mdpi.com

The nitrile group (-C≡N) is another critical functional group in drug discovery. researchgate.net Its incorporation into a molecule can enhance metabolic stability, improve pharmacokinetic profiles, and introduce strong electronegativity, allowing for hydrogen bonding and other key interactions with biological targets. researchgate.net The synthesis of cyano-quinoline derivatives is an active area of research, with methods like the Baylis-Hillman reaction being employed to create novel molecular frameworks. researchgate.net

Significance of the Benzophenone (B1666685) Core in Advanced Chemical Structures

The central carbonyl group linking the quinoline and benzonitrile (B105546) rings forms a benzophenone-like core. Benzophenones are diaryl ketones that are ubiquitous in medicinal chemistry and are found in numerous natural products and synthetic drugs. nih.gov This scaffold is not merely a linker but often plays a crucial role in the biological activity of the molecule, contributing to its three-dimensional structure and its ability to interact with biological targets. Benzophenone derivatives have been investigated for a wide range of pharmacological activities, underscoring the potential of the core within 3-(quinoline-3-carbonyl)benzonitrile.

Historical Development of Related Chemical Scaffolds in Research

The history of quinoline chemistry is rich and dates back to the 19th century with the isolation of quinine (B1679958) from cinchona bark, a potent antimalarial agent. nih.gov This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a plethora of drugs. Similarly, the study of nitriles has a long history, with their unique reactivity being exploited in organic synthesis for over a century. The combination of these well-established pharmacophores in a single molecule represents a logical progression in the quest for novel bioactive compounds. Research into quinoline-3-carbonyl derivatives, for instance, has explored their potential as kinase inhibitors and anticancer agents, providing a foundation for understanding the potential of the titular compound.

Current Research Trajectories and Gaps for this compound

A thorough review of the current scientific literature reveals a significant gap in the specific investigation of this compound. While research on related quinoline-3-carbonitrile and quinoline-3-carboxylate derivatives is ongoing, with studies exploring their synthesis and potential as antibacterial and anticancer agents, this particular benzophenone analogue appears to be largely unexplored. nih.gov

The current research trajectories for related compounds focus on:

Synthesis of novel derivatives: Exploring new synthetic routes to access a wider range of functionalized quinolines. rsc.orgmdpi.com

Biological evaluation: Screening quinoline derivatives for various biological activities, particularly as anticancer and antimicrobial agents. nih.govnih.gov

Structure-Activity Relationship (SAR) studies: Investigating how different substituents on the quinoline and other aromatic rings influence biological activity.

The primary research gap is the lack of fundamental data for this compound itself. There is a clear need for studies focused on its synthesis, characterization, and preliminary biological screening to unlock its potential.

Interactive Data Table: Properties of Related Scaffolds

| Scaffold | Key Properties | Common Research Areas |

| Quinoline | Heterocyclic aromatic, Basic nitrogen atom, UV-active | Medicinal chemistry, Materials science, Catalysis |

| Benzophenone | Diaryl ketone, Photochemically active, Rigid structure | Photochemistry, Polymer chemistry, Medicinal chemistry |

| Benzonitrile | Aromatic nitrile, Electron-withdrawing group, Metabolically stable | Organic synthesis, Medicinal chemistry, Agrochemicals |

Structure

3D Structure

属性

IUPAC Name |

3-(quinoline-3-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O/c18-10-12-4-3-6-14(8-12)17(20)15-9-13-5-1-2-7-16(13)19-11-15/h1-9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXBDTOSJDEZAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291530 | |

| Record name | 3-(3-Quinolinylcarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-04-6 | |

| Record name | 3-(3-Quinolinylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Quinolinylcarbonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Quinoline 3 Carbonyl Benzonitrile and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. actascientific.comamazonaws.com For 3-(Quinoline-3-carbonyl)benzonitrile, two primary strategic disconnections can be identified.

The most intuitive disconnection is at the C-C bond of the ketone group (a C-CO disconnection). This approach simplifies the target molecule into a quinoline-3-carbonyl synthon and a 3-cyanophenyl synthon. The corresponding synthetic equivalents would be an activated quinoline-3-carboxylic acid derivative (such as an acid chloride or ester) and an organometallic reagent derived from 3-bromobenzonitrile (B1265711), for instance, a Grignard or organolithium reagent. An alternative, and often more practical, approach involves a palladium-catalyzed cross-coupling reaction, where the precursors would be a quinoline-3-boronic acid and 3-cyanobenzoyl chloride, or 3-haloquinoline and a source of carbon monoxide and 3-cyanobenzene.

A second set of disconnections involves breaking the bonds that form the quinoline (B57606) ring itself. This leads back to acyclic or simpler aromatic precursors, suggesting the use of classical named reactions for quinoline synthesis. For example, a disconnection following the logic of the Friedländer synthesis would break the N1-C2 and C3-C4 bonds, leading to a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone and a three-carbon carbonyl compound.

Classical Synthetic Routes to the Quinoline Moiety

Several classical methods for constructing the quinoline ring system have been developed since the 19th century. iipseries.orgnih.gov These reactions, often named after their discoverers, remain fundamental in heterocyclic chemistry and can be adapted for the synthesis of precursors to this compound.

Friedländer Synthesis Adaptations

The Friedländer synthesis is a straightforward and widely used method for producing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. researchgate.netjk-sci.comresearchgate.net

To construct a quinoline substituted at the 3-position, a 2-aminobenzaldehyde could be reacted with a ketone that provides the C3 and C4 atoms of the ring. For instance, the reaction of 2-aminobenzaldehyde with a β-keto ester or β-diketone can be controlled to yield a quinoline-3-carboxylate or 3-acylquinoline, respectively. These compounds are valuable intermediates that can be further elaborated to the target molecule. A key limitation of this method can be the availability of the substituted 2-aminoaryl carbonyl starting materials. researchgate.net

Two primary mechanisms are proposed: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol reaction. wikipedia.org

Table 1: Representative Catalysts and Conditions for Friedländer Synthesis

| Catalyst | Reactants | Solvent | Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 2-Aminoaryl ketone, p-Toluene sulphonic acid | Solvent-free | Microwave irradiation or conventional heating | iipseries.org |

| Neodymium(III) Nitrate Hexahydrate | 2-Amino aldehydes/ketones | None | Heating | iipseries.org |

| Iodine | 2-Amino aldehydes/ketones | None | Heating | iipseries.orgwikipedia.org |

| Trifluoroacetic acid | 2-Aminobenzaldehydes, Ketones | Not specified | Not specified | wikipedia.org |

Doebner-Miller Reaction Modifications

The Doebner-Miller reaction is a modification of the Skraup synthesis that produces quinolines from anilines and α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. wikipedia.orgslideshare.net This method is particularly effective for synthesizing 2- and/or 4-substituted quinolines. nih.gov The reaction often employs a Lewis acid like tin tetrachloride or a Brønsted acid. wikipedia.org

While the standard Doebner-Miller reaction is not ideal for producing 3-substituted quinolines, modifications can be envisioned. A related method, the Doebner reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. iipseries.orgnih.gov A recently developed "Doebner hydrogen-transfer reaction" has improved the synthesis of substituted quinolines from anilines with electron-withdrawing groups by uncovering the relationship between the oxidation of a dihydroquinoline intermediate and the reduction of an imine. nih.gov This approach has been successful in large-scale synthesis. nih.gov These carboxylic acid products can serve as versatile precursors, where the carboxyl group can be removed or used to direct further functionalization.

Pfitzinger Reaction Applications

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgresearchgate.net The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form an imine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

This method is highly valuable for producing quinolines with substituents at the 2, 3, and 4-positions. iipseries.orgmdpi.com For example, reacting isatin with an unsymmetrical ketone can lead to specific isomers. The resulting quinoline-4-carboxylic acids are important intermediates in the synthesis of various biologically active compounds. jocpr.com While this reaction directly produces a 4-carboxylic acid, not the desired 3-carbonyl group, the products can be chemically modified. The carboxyl group can be removed, and other positions on the ring can be functionalized to eventually install the 3-carbonylbenzonitrile moiety.

Advanced Coupling Reactions for Carbonyl Formation

Modern synthetic chemistry offers powerful tools for forming C-C bonds, which are essential for connecting the quinoline and benzonitrile (B105546) fragments of the target molecule.

Suzuki-Miyaura Cross-Coupling for Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.org This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and relatively mild conditions. rsc.org

In the context of synthesizing this compound, the Suzuki-Miyaura reaction is exceptionally versatile for preparing key precursors. One strategy involves the coupling of a 3-haloquinoline (e.g., 3-bromoquinoline (B21735) or 3-iodoquinoline) with an appropriate boronic acid. For instance, coupling of a quinoline-3-boronic acid derivative with 3-cyanobenzoyl chloride under specific palladium-catalyzed conditions could form the desired ketone.

More commonly, the Suzuki reaction is used to build complex biaryl systems. nih.gov Researchers have successfully performed one-pot syntheses of 2,3,4-triarylquinolines by coupling 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov This demonstrates the feasibility of sequential C-C bond formations on the quinoline scaffold. Another study reported the synthesis of quinoline-appended biaryls by reacting substituted 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various arylboronic acids, showcasing the reaction's utility in functionalizing pre-existing quinoline systems. acs.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Quinoline Scaffolds

| Palladium Catalyst | Ligand (if separate) | Base | Solvent | Substrates | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | --- | 2M K₂CO₃ | DMF | 2-Aryl-4-chloro-3-iodoquinolines, Arylboronic acids | nih.gov |

| Pd(OAc)₂ | --- | Na₂CO₃ | Acetone/Water | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, Arylboronic acids | nih.gov |

Kumada, Negishi, and Stille Coupling Considerations

The formation of the biaryl ketone structure of this compound can be envisioned through several powerful cross-coupling reactions. The Kumada, Negishi, and Stille reactions are cornerstone methods for creating carbon-carbon bonds between sp²-hybridized centers, such as those in the quinoline and benzene (B151609) rings. wikipedia.orgwikipedia.orgwikipedia.org

Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound's backbone, this could involve the reaction of a quinoline-3-Grignard reagent with 3-halobenzonitrile or, more likely, the acylation of a 3-cyanophenyl Grignard reagent with a quinoline-3-carbonyl derivative. A significant advantage is the direct use of Grignard reagents, which can be prepared from corresponding halides. organic-chemistry.orgopenochem.org However, the high reactivity of Grignard reagents can limit functional group tolerance, posing a challenge for complex substrates. openochem.orgchem-station.com

Negishi Coupling: The Negishi coupling offers a milder and more functional-group-tolerant alternative by using organozinc reagents instead of organomagnesium compounds. chem-station.comorganic-chemistry.org The reaction, catalyzed by nickel or palladium, is highly effective for coupling aryl, vinyl, and alkyl groups. wikipedia.orgyoutube.com A plausible route would involve the coupling of a 3-(halozinc)quinoline with 3-bromobenzonitrile or a 3-cyanophenylzinc halide with a 3-haloquinoline derivative, followed by oxidation or carbonylation at the 3-position. The preparation of the requisite organozinc reagents from organolithium or Grignard precursors is generally straightforward. chem-station.comyoutube.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Its primary advantages include the stability of organostannane reagents to air and moisture and a broad tolerance for functional groups. orgsyn.orglibretexts.org A potential pathway could be the coupling of 3-(tributylstannyl)quinoline (B185390) with 3-bromobenzonitrile, followed by a subsequent carbonylation/acylation step. The main drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.org

Heck and Sonogashira Coupling for Intermediate Construction

While the previously mentioned couplings can form the core biaryl bond, the Heck and Sonogashira reactions are invaluable for building complex quinoline intermediates that can later be converted to the target structure.

Heck Reaction: The palladium-catalyzed Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. rsc.org This method is particularly useful for synthesizing substituted quinolines by intramolecular or intermolecular pathways. nih.govrsc.org For instance, a 2-haloaniline can be coupled with an appropriate allylic alcohol in a domino Heck coupling-cyclization sequence to construct the quinoline scaffold. thieme-connect.com The resulting substituted quinoline can then be further functionalized. Research has demonstrated the synthesis of 2,3-disubstituted quinolines from Morita-Baylis-Hillman adducts and 2-iodoaniline (B362364) via a Heck reaction followed by cyclization. organic-chemistry.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.org It is a highly reliable method for introducing alkynyl substituents onto aromatic rings. ajouronline.com In the context of quinoline synthesis, Sonogashira coupling can be used to functionalize a haloquinoline intermediate. For example, a dihaloquinoline can be selectively alkynylated at the more reactive halide position. libretexts.orgresearchgate.net The resulting alkynylquinoline is a versatile intermediate that can be hydrated to form a ketone or undergo further cyclization reactions to build more complex structures, eventually leading to the desired quinoline-3-carbonyl framework. Modified, copper-free Sonogashira protocols have also been developed to functionalize the quinoline motif. researchgate.net

Nitrile Group Introduction Strategies

The introduction of the cyano group onto the benzene ring is a critical step in the synthesis of this compound. This transformation can be achieved through several classic and modern methods.

Rosenmund-von Braun Reaction and Variants

The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles by treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures. synarchive.comorganic-chemistry.orgwikipedia.org The reaction typically requires polar, high-boiling solvents like pyridine (B92270) or DMF. organic-chemistry.org

The traditional conditions are harsh, which can limit functional group tolerance and make product purification difficult. organic-chemistry.org To address these limitations, several modifications have been developed. Catalytic versions of the reaction have emerged, using only a catalytic amount of a copper salt. researchgate.net Additives such as L-proline have been shown to promote the reaction at lower temperatures, improving its functional-group compatibility. researchgate.net These variants provide a more convenient and efficient approach for the cyanation of aryl bromides and iodides. organic-chemistry.orgresearchgate.net

Cyano Functionalization via Palladium Catalysis

Palladium-catalyzed cyanation has become a powerful and general alternative to copper-mediated methods. researchgate.netnih.gov These reactions typically proceed under milder conditions and exhibit broad substrate scope and functional group tolerance. nih.gov The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by cyanide exchange and reductive elimination. researchgate.net

A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions. researchgate.netnih.gov To overcome this, various strategies have been developed, including the use of less toxic and less soluble cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.govnih.gov The use of specific ligands, such as bulky phosphines, and additives can prevent catalyst poisoning and allow for low catalyst loadings and fast reaction times. nih.govorganic-chemistry.org Heterogeneous catalysts like Pd/C have also been employed to facilitate easier separation and scalability. organic-chemistry.org

Total Synthesis Approaches to this compound

While no specific total synthesis of this compound has been detailed in the surveyed literature, a convergent synthetic plan can be constructed from the methodologies discussed. A logical approach would involve the separate synthesis of a functionalized quinoline core and a functionalized benzonitrile, followed by a final coupling step.

Route A: Friedländer Annulation Followed by Coupling and Cyanation

Quinoline Core Synthesis: The Friedländer synthesis, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene (B1212753) group, could be used to construct a 3-substituted quinoline. nih.gov For example, reacting 2-aminobenzaldehyde with ethyl benzoylacetate could yield an ethyl 2-phenylquinoline-3-carboxylate intermediate, which could be manipulated further.

Coupling and Cyanation: A more direct approach would be to synthesize quinoline-3-carboxylic acid via established methods (e.g., from 2,3-dichloroquinoline (B1353807) via carbonylation). google.com This acid can be converted to quinoline-3-carbonyl chloride. This acyl chloride could then undergo a Friedel-Crafts acylation with a suitable benzene derivative, although this may have regioselectivity issues. A more controlled method would be a Stille or Negishi coupling of the acyl chloride with an appropriate organometallic benzonitrile reagent. Alternatively, the quinoline-3-carboxylic acid could be coupled with 3-aminobenzonitrile (B145674) to form an amide, which might be rearranged or further transformed.

Final Step: If a halo-substituted benzoyl quinoline is formed, a final palladium-catalyzed cyanation or Rosenmund-von Braun reaction would install the nitrile group to yield the final product.

Route B: Coupling First, then Quinoline Formation

Biaryl Ketone Formation: A cross-coupling reaction, such as a Suzuki or Negishi coupling, could be used to first form the central ketone-linked biaryl structure. For instance, 3-formylphenylboronic acid could be coupled with a 3-bromoquinoline, followed by oxidation of the aldehyde to a carboxylic acid and subsequent transformation, or direct acylation protocols could be employed.

Quinoline Ring Formation: An alternative is to start with a pre-formed benzoylbenzonitrile intermediate and build the quinoline ring onto it using classical methods like the Skraup or Doebner-von Miller reactions, though the harsh conditions of these reactions may not be compatible with the nitrile and ketone functionalities. mdpi.com

Stereoselective Synthesis Research on Chiral Analogues

The structure of this compound is achiral. However, the development of chiral analogues, for instance, through the introduction of stereocenters on the quinoline or benzonitrile rings or by creating atropisomers, is an area of significant interest in medicinal chemistry. Atropisomerism can arise in biaryl systems where rotation around the single bond connecting the two rings is restricted, a phenomenon that could potentially be induced in heavily substituted analogues of the title compound.

Research into the asymmetric synthesis of related chiral scaffolds is advancing. For example, catalytic and enantioselective methods are being developed for the construction of axially chiral heterobiaryls, such as indole-quinoline systems. researchgate.net These methods often rely on chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of the reaction. researchgate.net

Furthermore, stereoselective strategies for synthesizing molecules with chiral centers adjacent to carbonyl groups are well-established. The synthesis of chiral α-substituted-β-ketoesters, for example, can be achieved using chiral reagents or catalysts. mdpi.com Such methodologies could be adapted to synthesize analogues of this compound bearing a stereocenter on a substituent at the 2- or 4-position of the quinoline ring, or on the aliphatic chain of a substituent. These approaches highlight potential pathways for accessing enantioenriched versions of this structural class for further investigation.

Green Chemistry Principles in Synthesis Optimization

The synthesis of quinoline derivatives, including the target compound this compound, has increasingly come under the scrutiny of green chemistry principles. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover, leading to significant environmental impact and waste. acs.orgresearchgate.netresearchgate.net Consequently, modern research focuses on optimizing these syntheses by developing methodologies that are more efficient, safer, and environmentally benign. ijpsjournal.comacs.org This involves innovations in solvent-free reactions, the development of highly efficient and recyclable catalysts, and a thorough analysis of reaction efficiency through metrics like atom economy and the Environmental Factor (E-Factor).

Solvent-Free Reaction Methodologies

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. ijpsjournal.com Solvent-free, or solid-state, reaction conditions offer a compelling alternative, frequently leading to improved reaction rates, higher yields, and simplified work-up procedures. tandfonline.com

The Friedländer annulation, a classical and versatile method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, has been successfully adapted to solvent-free conditions. tandfonline.comnih.goveurekaselect.com For instance, the reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds proceeds efficiently at room temperature using a catalytic amount of iron(III) chloride without any solvent, affording polysubstituted quinolines in excellent yields. tandfonline.com This approach not only avoids hazardous solvents but also simplifies the purification process, as the catalyst and byproducts can often be removed by a simple aqueous wash. tandfonline.com

Various catalysts have proven effective under these "dry media" conditions. Bismuth(III) chloride (BiCl₃) has been used to promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free thermal heating, resulting in excellent yields of poly-substituted quinolines. eurekaselect.com Similarly, magnetic nanoparticles, such as Fe₃O₄, have been employed as catalysts in solvent-free, one-pot multicomponent reactions to produce quinoline derivatives. nih.gov These reactions can proceed at mild temperatures (e.g., 50-90°C) with short reaction times and high yields (85–96%). nih.govnih.gov The use of magnetic nanocatalysts further simplifies catalyst recovery, as they can be easily separated from the reaction mixture using an external magnet. researchgate.net

The synthesis of quinoline derivatives using nano-flake zinc oxide (NF-ZnO) as a catalyst under solvent-free conditions at 100°C has also been reported, demonstrating the versatility of this approach with various 1,3-dicarbonyl compounds and cyclic ketones. nih.gov These examples underscore a significant trend towards eliminating solvents, thereby reducing waste and energy consumption associated with solvent heating, recovery, and disposal. ijpsjournal.com

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| FeCl₃ | 2-Amino ketones and α-methylene carbonyl compounds | Room Temperature | Excellent | tandfonline.com |

| BiCl₃ | o-Aminoarylketone and α-methylene ketones | Thermal Heating | Excellent | eurekaselect.com |

| Fe₃O₄@Urea/HITh-SO₃H MNPs | 2-Aminoaryl ketones and 1,3-dicarbonyl compounds | 90°C, 15-60 min | 85-96 | nih.gov |

| Nano-flake ZnO | 2-Aminoaryl ketones and 1,3-dicarbonyl compounds | 100°C | 20-95 | nih.gov |

| Fe₃O₄@SiO₂/ZnCl₂ | 2-Aminoaryl ketones and α-methylene ketones | Solvent-free | 79-98 | nih.gov |

Catalyst Development for Enhanced Efficiency

The development of novel catalysts is a cornerstone of green chemistry, aiming for high efficiency, selectivity, sustainability, and reusability. numberanalytics.com For the synthesis of this compound and its analogues, research has moved away from stoichiometric, often toxic, reagents towards catalytic systems that can be used in small amounts and recycled multiple times.

Earth-Abundant Metal Catalysts: There is a significant push to replace catalysts based on precious and toxic heavy metals (like palladium) with those derived from earth-abundant and less toxic metals such as iron and copper. ijpsjournal.comnumberanalytics.com Iron(III) chloride (FeCl₃·6H₂O) is an inexpensive, readily available, and environmentally benign catalyst that has been shown to be highly efficient for the one-pot synthesis of quinoline derivatives in water, one of the greenest solvents. tandfonline.com This method offers advantages such as mild conditions, short reaction times, and high yields. tandfonline.com

Ionic Liquids and Solid Acids: Ionic liquids have emerged as green catalytic alternatives, sometimes acting as both the solvent and the catalyst. numberanalytics.commdpi.com Their low volatility and thermal stability make them attractive, although concerns about their synthesis cost and aquatic toxicity remain. In some cases, ionic liquids like [bmim]HSO₄ have been used in substoichiometric amounts under solvent-free conditions to catalyze the Friedländer reaction efficiently. mdpi.com Solid acid catalysts, such as Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia, represent another class of reusable and environmentally friendly catalysts that facilitate the Friedländer condensation under mild conditions. researchgate.net

| Catalyst Type | Example | Key Advantages | Reusability | Reference |

|---|---|---|---|---|

| Nanocatalyst (Magnetic) | Fe₃O₄@SiO₂-SO₃H | High efficiency, solvent-free conditions, easy separation | Yes, multiple cycles | nih.govnih.gov |

| Earth-Abundant Metal Salt | FeCl₃·6H₂O | Inexpensive, non-toxic, effective in water | Possible | tandfonline.com |

| Solid Acid | Montmorillonite K-10 | Reusable, mild conditions, easy work-up | Yes | researchgate.net |

| Ionic Liquid | [bmim]HSO₄ | Acts as catalyst, solvent-free, short reaction time | Possible | mdpi.com |

| Transition Metal Complex | Copper/Palladium catalysts | Highly effective in cross-coupling and cyclization | Often difficult (homogeneous) | numberanalytics.com |

Atom Economy and E-Factor Analysis

Beyond yield, a true measure of a reaction's efficiency and "greenness" requires an analysis of how many atoms from the reactants are incorporated into the final product and how much waste is generated.

Atom Economy: Introduced as a core principle of green chemistry, atom economy measures the efficiency of a chemical transformation by calculating the proportion of reactant atoms that become part of the desired product. primescholars.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100

Reactions with poor atom economy, such as classical eliminations or substitutions that generate stoichiometric byproducts, are inherently wasteful, even if their percentage yield is high. primescholars.com In the context of synthesizing this compound and its analogues, maximizing atom economy is a primary goal. One-pot multicomponent reactions and cycloadditions are particularly advantageous in this regard. nih.govrsc.org For example, a one-pot procedure that combines multiple starting materials in a single step to form the complex quinoline structure minimizes waste by incorporating most, if not all, atoms into the final product. nih.gov A highly efficient one-pot method for preparing substituted quinolines from o-nitrotoluenes and olefins has been developed, providing an atom-economical pathway that avoids transition metal catalysis. rsc.org

E-Factor (Environmental Factor): While atom economy provides a theoretical measure of waste, the E-Factor offers a more practical assessment by quantifying the actual amount of waste produced. It is defined as the total mass of waste generated per unit mass of product:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor accounts for all sources of waste, including solvent losses, reaction byproducts, and materials used in workup and purification. An ideal E-Factor is zero. primescholars.com In pharmaceutical synthesis, E-Factors can often be very high. By adopting greener methodologies for quinoline synthesis—such as using solvent-free conditions, recyclable catalysts, and high atom-economy reactions—the E-Factor can be significantly reduced. For instance, eliminating organic solvents and using a recyclable heterogeneous catalyst dramatically lowers the amount of waste generated from solvent and catalyst removal, directly improving the E-Factor. ijpsjournal.comnih.gov The combined application of atom economy and E-Factor analysis provides a comprehensive framework for evaluating and optimizing the synthesis of quinoline compounds according to green chemistry principles.

| Reaction Type | Description | Typical Atom Economy | Example Application |

|---|---|---|---|

| Addition/Cycloaddition | Reactants combine to form a single product with no other molecules formed. | 100% (Ideal) | [2+4] cycloaddition to form the quinoline core. rsc.org |

| Condensation (e.g., Friedländer) | Two molecules join with the loss of a small molecule (e.g., H₂O). | High, but <100% | Reaction of a 2-aminoaryl ketone with a β-ketoester, eliminating water. tandfonline.com |

| Substitution | A functional group is replaced by another, generating a leaving group as a byproduct. | Variable, often low to moderate | Classical syntheses often involve substitution steps with poor atom economy. |

Theoretical and Computational Chemistry Studies of 3 Quinoline 3 Carbonyl Benzonitrile

Electronic Structure Elucidation

The arrangement of electrons in a molecule dictates its physical and chemical properties. Elucidating the electronic structure of 3-(Quinoline-3-carbonyl)benzonitrile is the first step in its theoretical characterization, providing a foundation for understanding its geometry, stability, and spectroscopic behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the structural and electronic properties of medium to large organic molecules. rsc.org For this compound, a DFT study would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a reliable description of its ground state geometry. researchgate.net

The primary output of this calculation is the optimized molecular structure, which represents the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. From the optimized geometry, other key electronic properties, including the dipole moment and the distribution of atomic charges, can be calculated to understand the molecule's polarity and electrostatic potential.

Illustrative Data Table: Optimized Geometric Parameters

The following table is an illustrative example of the kind of data a DFT calculation would provide. The values are not based on an actual calculation for this compound and serve only for demonstration.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| C-C (carbonyl-quinoline) | 1.49 Å | |

| C-C (carbonyl-benzonitrile) | 1.50 Å | |

| C≡N (nitrile) | 1.15 Å | |

| Bond Angle | Quinoline-C-O | 120.5° |

| Benzonitrile-C-O | 119.8° | |

| Dihedral Angle | N(quinoline)-C-C-C(benzonitrile) | 45.0° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), solve the electronic Schrödinger equation to provide highly accurate descriptions of molecular orbitals (MOs) and energies.

An ab initio analysis of this compound would offer a more rigorous, albeit computationally intensive, examination of its electronic structure. Such calculations are particularly useful for generating a precise map of the molecular orbitals, detailing how atomic orbitals combine to form the bonding, non-bonding, and anti-bonding orbitals of the entire molecule. This provides a deep understanding of electron distribution and is crucial for accurately predicting properties related to ionization and electron affinity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energies of the HOMO and LUMO and the gap between them (E_gap = E_LUMO - E_HOMO) are critical descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. For this compound, DFT calculations would be used to determine these values. The spatial distribution of the HOMO and LUMO would also be visualized to identify the likely sites for nucleophilic and electrophilic attack, respectively. For instance, in related quinoline (B57606) derivatives, the HOMO is often distributed across the quinoline ring system, while the LUMO may be localized on electron-withdrawing portions of the molecule. arabjchem.org

Illustrative Data Table: FMO Properties

This table provides a hypothetical example of FMO data derived from a DFT calculation. The values are for illustrative purposes only.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.52 | Electron-donating capability |

| LUMO Energy | -2.15 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.37 | Chemical reactivity and stability |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly the rotation around the single bonds connecting the carbonyl bridge to the two aromatic rings, means it can exist in multiple spatial arrangements, or conformations. Understanding these conformations and the energy associated with them is key to describing the molecule's behavior in different environments.

While quantum methods are excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape of flexible molecules. uantwerpen.be MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the energy of the system. nih.gov

An MD simulation of this compound, likely placed in a simulated solvent box (e.g., water or ethanol), would reveal its dynamic behavior. This analysis could track the rotation around the key dihedral angles, showing which conformations are most stable and how quickly the molecule transitions between them. Such simulations are also essential for studying potential interactions with other molecules, providing insight into its behavior in a biological or material context. researchgate.net

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. nih.gov By systematically changing a specific geometric parameter—such as a bond length, angle, or dihedral angle—and calculating the energy at each step, one can map out the energy landscape. scispace.comuni-rostock.de

For this compound, a relaxed PES scan would be particularly informative for the dihedral angle defining the rotation around the C-C bond between the quinoline ring and the carbonyl carbon. The resulting plot of energy versus dihedral angle would identify the lowest-energy (most stable) conformations and the energy barriers to rotation between them. This information is critical for understanding the molecule's structural preferences and conformational rigidity.

Reaction Mechanism Elucidation through Computational Modeling

The study of reaction mechanisms through computational modeling is a cornerstone of modern chemistry, providing insights that are often inaccessible through experimental means alone. For a molecule like this compound, computational methods could be used to explore its reactivity, for instance, in nucleophilic addition to the carbonyl group or reactions involving the nitrile functionality.

Transition State Characterization

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. For a hypothetical reaction involving this compound, computational chemists would employ methods like Density Functional Theory (DFT) to locate the transition state geometry. This process involves sophisticated algorithms that search the potential energy surface of the reacting system for a saddle point. Once located, frequency calculations are performed to confirm the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state is crucial for calculating the activation energy of the reaction, a key determinant of its rate.

Reaction Coordinate Analysis

Following the characterization of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, would be performed. This analysis maps the entire reaction pathway from reactants to products, passing through the transition state. The resulting data provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction. For this compound, this could reveal, for example, the precise sequence of bond-making and bond-breaking events in a given transformation.

Spectroscopic Property Prediction and Interpretation (excluding experimental data)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules. These predictions are vital for interpreting experimental spectra and for the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can aid in the assignment of experimental spectra and provide confidence in the structural characterization.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual calculations, as none are available in the literature.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Quinoline) | 7.5 - 9.0 |

| ¹H (Benzonitrile) | 7.6 - 8.2 |

| ¹³C (Carbonyl) | ~190 |

| ¹³C (Nitrile) | ~118 |

| ¹³C (Aromatic) | 120 - 155 |

Infrared (IR) and Raman Vibrational Frequency Calculations

The vibrational frequencies of a molecule, which are observed in its IR and Raman spectra, can be calculated computationally. These calculations are typically performed at the same level of theory used for geometry optimization. The resulting vibrational modes can be animated to visualize the atomic motions associated with each peak. For this compound, these calculations would predict the characteristic stretching frequencies for the carbonyl (C=O) and nitrile (C≡N) groups, as well as the complex fingerprint region arising from the vibrations of the quinoline and benzonitrile (B105546) rings.

Table 2: Hypothetical Predicted IR and Raman Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| C≡N Stretch | ~2230 |

| C=O Stretch | ~1670 |

| C=N Stretch (Quinoline) | ~1580 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-H Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Electronic Transition Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to a molecule's UV-Vis spectrum. These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations could identify the π→π* and n→π* transitions responsible for its electronic spectrum, providing insight into the molecule's photophysical properties.

Table 3: Hypothetical Predicted UV-Vis Electronic Transitions for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Transition Type | Predicted λ_max (nm) |

| π→π | ~280 |

| π→π | ~320 |

| n→π* | ~350 |

Intermolecular Interactions and Molecular Recognition Studies

The specific arrangement of atoms and functional groups in this compound—namely the quinoline ring, the carbonyl bridge, and the benzonitrile group—dictates the types of non-covalent interactions it can form. These interactions are fundamental to its physical properties, crystal engineering, and molecular recognition behavior.

The structure of this compound itself lacks classical hydrogen bond donors (like -OH or -NH2 groups). However, its nitrogen and oxygen atoms can act as hydrogen bond acceptors. The quinoline nitrogen, the carbonyl oxygen, and the nitrile nitrogen are all potential sites for forming hydrogen bonds with donor molecules, such as water or alcohols. chemrxiv.org

In the context of molecular recognition, the hydrogen-bonding potential is critical. Quinoline-3-carboxamides (B1200007), which are structurally similar to the target compound, are known to interact with biological targets like kinases, where the quinoline nitrogen often forms a key hydrogen bond with the hinge region of the enzyme. mdpi.com

The planar aromatic systems of the quinoline and benzonitrile rings in this compound make it highly susceptible to π-π stacking interactions. These forces are crucial in the self-assembly of aromatic molecules and are a common feature in the crystal structures of quinoline derivatives. rsc.org

Research on substituted quinolines demonstrates that π-π interactions between the quinoline ring systems are a dominant organizational force. nih.gov These interactions often involve a parallel-displaced arrangement, where one pyridine (B92270) or phenyl ring overlaps with the phenyl ring of an adjacent molecule. rsc.org The typical perpendicular distance for these interactions is around 3.4 to 3.8 Å. iucr.orgrsc.org For example, crystallographic analysis of some N-(acetylphenyl)quinoline-carboxamides revealed π-π stacking with centroid-centroid distances of approximately 3.6 to 3.8 Å. iucr.org

A statistical analysis of quinoline-based structures from the Cambridge Structural Database confirmed that π-π stacking is a common interaction, occurring in a high percentage of cases and leading to the formation of discrete dimers or more extended one-dimensional chains. rsc.org The benzonitrile moiety also participates in such interactions. Computational simulations of liquid benzonitrile have highlighted the significance of ring stacking in its bulk and surface properties. chemrxiv.org The combination of π-π stacking with other supramolecular forces, like hydrogen bonding, can result in complex and stable 3D networks. rsc.org

Table 1: Representative π-π Stacking Geometries in Quinoline Derivatives

| Compound Class | Interacting Rings | Stacking Type | Perpendicular Distance (Å) | Reference |

| 8-Sulfonyl-(1-pyrazolyl)-quinoline | Quinoline-Quinoline | Parallel-displaced | 3.46 | rsc.org |

| N-(acetylphenyl)quinoline-carboxamides | Quinoline-Phenyl | Parallel-displaced | 3.58 - 3.78 | iucr.org |

| 4-Alkoxy-7-Cl-quinolines | Quinoline-Quinoline | Parallel | Not specified | nih.gov |

| Pyridine-2,6-dicarboxamides | Quinoline-G-quartet | π-π stacking | Not specified | nih.gov |

QSAR/QSPR Model Development and Application

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. These models are invaluable in medicinal chemistry and materials science for predicting the behavior of novel compounds without the need for immediate synthesis and testing. While no QSAR/QSPR models have been published specifically for this compound, numerous studies on quinoline derivatives provide a framework for how such models could be developed.

QSAR studies on quinoline derivatives have employed a wide range of molecular descriptors and statistical methods to build predictive models for various biological endpoints. nih.govresearchgate.netscholarsresearchlibrary.com These models aim to establish a mathematical relationship between a set of calculated molecular properties (descriptors) and an observed activity.

Commonly used descriptors in quinoline QSAR studies include:

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and electronic descriptors. nih.govscholarsresearchlibrary.com

3D Descriptors: These are calculated from the 3D conformation of the molecule and can include steric (e.g., molecular volume) and electronic (e.g., dipole moment) parameters. nih.govmdpi.com

The models are typically built using statistical regression techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning methods like k-Nearest Neighbors (kNN) and Gradient Boosting (GB). nih.govresearchgate.net The predictive power of these models is evaluated using statistical metrics like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²). scholarsresearchlibrary.com For instance, a 2D-QSAR study on quinoline derivatives as antitubercular agents developed a model with an r² of 0.9182 and a q² of 0.8160, indicating a strong correlation and good internal predictivity. scholarsresearchlibrary.com Another study on quinoline derivatives as P-glycoprotein inhibitors developed a highly predictive model using a gradient boosting method, achieving an r² of 95%. nih.gov

For this compound, a QSAR or QSPR model would involve calculating a variety of these descriptors to correlate its structure with a property of interest. The presence of the quinoline, carbonyl, and benzonitrile functionalities would contribute uniquely to the values of these descriptors, allowing its predicted activity or properties to be compared with other known compounds.

Table 2: Examples of QSAR Models for Quinoline Derivatives

| Target/Activity | Model Type | Statistical Method | Key Descriptors | r² (Correlation) | q² (Validation) | Reference |

| Antitubercular Activity | 2D-QSAR | PLS with Stepwise Selection | Topological, Electronic | 0.9182 | 0.8160 | scholarsresearchlibrary.com |

| ABCB1 Inhibition | 2D/3D-QSAR | Gradient Boosting (GB) | 3D Descriptors | 0.95 | Not specified | nih.gov |

| Anti-DENV Activity | 3D-QSAR/HQSAR | Not specified | Steric, Electrostatic | 0.95 | 0.83 | researchgate.net |

| P. falciparum Inhibition | 2D/3D-QSAR | CoMFA, CoMSIA | Steric, Electrostatic, H-bond | 0.845 - 0.878 (r²test) | >0.5 | mdpi.com |

Mechanistic Investigations of Biological Activity Excluding Clinical Data and Safety

Target Identification and Validation Methodologies

The biological targets of quinoline (B57606) derivatives are diverse and are often identified through a combination of in vitro screening and computational approaches. For instance, quinoline-3-carboxamide (B1254982) derivatives have been identified as potential inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator of the DNA Damage Response (DDR) pathway. This pathway is crucial for cell survival, and its inhibition can sensitize cancer cells to DNA-damaging therapies. The initial identification of these compounds as ATM kinase inhibitors often stems from high-throughput screening (HTS) campaigns, followed by validation through cytotoxicity assays on various cancer cell lines.

Another identified target for quinoline derivatives is the HIV reverse transcriptase (RT), an essential enzyme for viral replication. Quinoline-based chalcones have been designed and synthesized as potential HIV RT inhibitors, with their binding affinity determined through molecular docking studies. Furthermore, some quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents, with DNA gyrase being a probable target enzyme, a well-established target for the quinolone class of antibiotics. The identification of these targets is often supported by the structural similarity of the quinoline scaffold to known inhibitors and validated through enzymatic assays and molecular modeling.

Enzyme Inhibition Kinetic Studies (in vitro, without human data)

In vitro enzyme inhibition studies have been crucial in elucidating the mechanism of action of quinoline derivatives. For quinoline-3-carboxamides (B1200007) targeting ATM kinase, these studies are typically performed to determine the half-maximal inhibitory concentration (IC₅₀) values. These assays help in quantifying the potency of the compounds and in understanding how structural modifications affect their inhibitory activity. For example, a novel series of 3-quinoline carboxamides were discovered and optimized as selective inhibitors of ATM kinase, with some compounds demonstrating potent inhibition.

In the context of antibacterial research, mechanistic studies on pyrano[3,2-c]quinoline-3-carboxylates, which are structurally related to quinoline-3-carbonyl compounds, have shown promising inhibitory activity against topoisomerase II and DNA gyrase, with IC₅₀ values of 45.19 μM and 40.76 μM, respectively. Similarly, some quinoline-based analogs have been shown to inhibit HIV reverse transcriptase, with several compounds abolishing its activity at a concentration of 50 µM. These kinetic studies are fundamental in establishing the direct interaction between the compound and the enzyme and in providing a quantitative measure of its inhibitory potential.

Receptor Binding Assays and Affinity Determination (in vitro, without human data)

The P2X7 receptor (P2X7R), which is overexpressed in some cancers, has been another target for quinoline-carboxamide derivatives. The inhibitory potency of these compounds was determined using a Ca²⁺ mobilization assay in human P2X7R-expressing MCF-7 cells. These studies help in quantifying the antagonist potency of the compounds and understanding the structure-activity relationship for receptor binding.

Structure-Activity Relationship (SAR) Derivation for Biological Targets

Structure-activity relationship (SAR) studies are pivotal in optimizing the potency and selectivity of lead compounds. For quinoline-3-carboxamide derivatives targeting ATM kinase, SAR studies have revealed the importance of substituents at various positions of the quinoline ring. For instance, the presence of an electron-donating group was found to be important for the cytotoxic activity of the molecule. Fixing the primary carboxamide in the 3-position was found to be optimal in some SAR investigations.

Metabolomic and Proteomic Studies on Cellular Perturbations

Following a comprehensive review of scientific literature, no specific studies detailing the metabolomic or proteomic effects of 3-(Quinoline-3-carbonyl)benzonitrile on cellular perturbations in vitro have been identified. While research into the broader class of quinoline derivatives has explored their metabolic pathways and protein interactions, data pertaining exclusively to this compound is not available in the public domain.

General studies on quinoline metabolism have indicated that hydroxylation and the formation of dihydrodiols are common metabolic routes in in vitro systems, such as rat liver homogenates. For instance, the primary metabolite of quinoline has been identified as 5,6-dihydroxy-5,6-dihydroquinoline. Additionally, proteomic analyses of related heterocyclic compounds, like quinoxaline (B1680401) derivatives, have shown that they can modulate the expression of proteins involved in crucial cellular functions, including cytoskeleton dynamics and intracellular trafficking in organisms like Entamoeba histolytica.

However, without specific experimental data on this compound, it is not possible to provide a detailed account of its impact on the cellular metabolome or proteome. Such studies would be necessary to elucidate the precise molecular mechanisms underlying its biological activity, identify potential protein targets, and map the metabolic pathways it may influence.

Future research employing techniques such as high-resolution mass spectrometry-based metabolomics and proteomics would be required to generate the data needed to populate the following conceptual tables.

Table 1: Hypothetical Metabolomic Profile of this compound in a Human Cell Line (Example) This table illustrates the type of data that would be generated from a metabolomics study. The data presented here is purely illustrative and not based on actual experimental results for the specified compound.

| Metabolite | Fold Change (Treated vs. Control) | p-value | Pathway Affected |

| Example Metabolite A | 2.5 | <0.05 | Example Pathway 1 |

| Example Metabolite B | -1.8 | <0.05 | Example Pathway 2 |

| Example Metabolite C | 1.3 | >0.05 | Not Significant |

Table 2: Hypothetical Proteomic Profile of this compound in a Human Cell Line (Example) This table illustrates the type of data that would be generated from a proteomics study. The data presented here is purely illustrative and not based on actual experimental results for the specified compound.

| Protein | Gene Name | Fold Change (Treated vs. Control) | p-value | Cellular Function |

| Example Protein X | EPX | 3.2 | <0.01 | Example Function A |

| Example Protein Y | EPY | -2.1 | <0.01 | Example Function B |

| Example Protein Z | EPZ | 1.1 | >0.05 | Not Significant |

Applications of 3 Quinoline 3 Carbonyl Benzonitrile in Chemical Research

Development as a Fluorescent Probe or Dye

The inherent photophysical properties of the quinoline (B57606) nucleus make it an excellent scaffold for the design of fluorescent probes and dyes. researchgate.net The fusion of this fluorophore with a benzonitrile (B105546) moiety via a carbonyl bridge can produce compounds with sensitive and tunable optical responses, ideal for sensing and imaging applications.

Photophysical Property Investigations

The photophysical characteristics of quinoline derivatives are a subject of intense study. researchgate.netscielo.br These molecules typically exhibit strong absorption in the UV region and emission in the visible spectrum. The exact wavelengths of absorption and emission, along with other key parameters like fluorescence quantum yield (ΦF) and Stokes shift, are highly dependent on the substituents attached to the quinoline ring and the solvent environment. researchgate.netnih.gov

For instance, studies on various quinoline-carbonitrile derivatives reveal that they possess significant fluorescence. nih.govnih.gov The electron-withdrawing nature of the carbonyl and nitrile groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule upon photoexcitation, which often leads to large Stokes shifts and sensitivity to solvent polarity. DFT (Density Functional Theory) studies are often employed to understand the electronic transitions, such as the HOMO-LUMO energy gap, which dictates the optical properties. nih.gov The photoluminescence analysis of related quinoline ligands shows fluorescence emission wavelengths that are directly influenced by the electronic effects of the substituents on the quinoline ring. researchgate.net

Table 1: Representative Photophysical Properties of Related Quinoline Derivatives

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|

| Quinoline Ligand 1 (QL1) | ~350 | 492 | ~142 | N/A | researchgate.net |

| Quinoline Ligand 2 (QL2) | ~350 | 508 | ~158 | N/A | researchgate.net |

| Tetrahydrobenzo[h]quinoline-3-carbonitrile (TMTQ) | ~400 | Varies with solvent | Varies | Investigated | nih.gov |

| 3-aminoquinoline derivative (AqI) | Varies with solvent | Varies with solvent | Varies | 0.15 | researchgate.net |

Note: The data above is for structurally related compounds and serves to illustrate the general photophysical properties of the quinoline-carbonitrile class. N/A indicates data not available in the cited source.

Sensing Applications in Chemical Systems

The combination of a fluorescent quinoline core with binding sites makes compounds like 3-(quinoline-3-carbonyl)benzonitrile promising candidates for chemosensors. The nitrogen atom of the quinoline and the carbonyl oxygen can act as a chelating unit for metal ions. Upon binding an analyte, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. rsc.org

Research has demonstrated the use of quinoline-based probes for the selective detection of various species:

Copper Ions (Cu²⁺): A probe built on a quinoline moiety was developed for the selective detection of copper ions. rsc.org The sensor exhibited a significant fluorescence enhancement and a notable bathochromic (red) shift of approximately 35 nm upon binding to copper, with a detection limit of 1.03 μM. rsc.org

Tributyltin (TBT): A quinoline-based hydrazone derivative was synthesized and shown to function as an optical chemosensor for the biocide tributyltin. mdpi.com The presence of TBT induced a color change from colorless to red and initiated fluorescence, demonstrating its utility in monitoring this environmental toxin. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The rigid, planar structure and multiple interaction sites of this compound make it an ideal building block for creating complex, self-assembled architectures.

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The quinoline moiety, with its coordinating nitrogen atom, and the carbonyl group in this compound make it a suitable candidate for an organic linker in the synthesis of MOFs and coordination polymers.

While research on this specific molecule as a linker is emerging, studies on analogous quinoline-based ligands have established their utility in this field:

Quinoline-dicarboxylates: A series of 3D coordination polymers have been successfully assembled using lanthanide ions and quinoline-2,4-dicarboxylate as the building block. mdpi.com The resulting structures and their stability were found to be dependent on the synthesis temperature, and the quinoline ligand demonstrated diverse coordination modes, binding to between two and five metal centers. mdpi.com

Biquinoline Ligands: MOFs based on biquinolinic acid have been synthesized and used as effective catalysts for organic transformations, such as the cyanosilylation of carbonyl compounds. nih.gov

These examples underscore the potential of the quinoline scaffold in this compound to direct the formation of highly ordered, functional coordination networks. mdpi.comrsc.org

Non-Covalent Interaction Directed Assemblies

Beyond coordination with metals, this compound can participate in self-assembly through a variety of non-covalent interactions. These interactions include π-π stacking between the electron-rich quinoline and electron-deficient benzonitrile rings, as well as hydrogen bonding and dipole-dipole interactions.

π-π Stacking: The packing analysis of similar quinoline derivatives in the solid state has revealed face-to-face π-stacking interactions, with neighboring quinoline units being nearly coplanar at an average distance of 3.8 Å. scielo.br

Organogel Formation: A supramolecular self-assembly material based on a different quinoline derivative was shown to form an organogel in acetonitrile. rsc.org This gel state exhibited strong fluorescence that was red-shifted by 70 nm compared to its solution state, indicating the formation of ordered aggregates (J-aggregates) driven by non-covalent forces. rsc.org

Host-Guest Recognition: The benzonitrile portion of the molecule is also a key player in molecular recognition. Recent work has shown that a supramolecular macrocycle can precisely recognize benzonitrile derivatives through hydrogen bonding between protons on the host and the guest's cyanide group. nih.gov This demonstrates the capacity of the benzonitrile unit to direct highly specific host-guest interactions.

Precursor in Advanced Materials Science

A precursor is a compound that participates in a chemical reaction that produces another, often more complex, compound. Due to its combination of a stable aromatic core and reactive functional groups, this compound is a valuable precursor for the synthesis of advanced materials.

The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a component of compounds with a wide array of biological activities. nih.gov The molecule can serve as a starting point for creating new therapeutic agents. For example, a structurally related compound, 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, was identified and optimized as a novel clinical candidate for psychiatric indications. nih.gov

In materials science, the fluorescent properties of the quinoline core can be harnessed. Quinoline derivatives have been used to create high-performance organic photosensitizers for dye-sensitized solar cells. researchgate.net By serving as the foundational structure, this compound could be chemically modified to tune its electronic properties for optimal performance in photovoltaic devices or other organic electronics. The nitrile group also offers a handle for further chemical transformations, allowing it to be converted into other functional groups to build more elaborate molecular systems.

Polymer Chemistry and Monomer Synthesis

Currently, there is no specific information available in the scientific literature regarding the use of this compound as a monomer for polymerization or in other aspects of polymer chemistry. While polymers incorporating quinoline or benzonitrile groups are known, the use of this specific compound as a building block for polymers has not been documented in available research.

Organic Light-Emitting Diode (OLED) Components Research

The field of Organic Light-Emitting Diodes (OLEDs) has seen the exploration of a wide variety of organic molecules. Benzonitrile derivatives, for instance, have been investigated for their potential in OLEDs. Some of these derivatives are part of donor-acceptor-donor' (D-A-D') molecular structures. In these structures, the benzonitrile group can act as an electron-accepting unit. These materials are of interest due to their potential for thermally activated delayed fluorescence (TADF), a mechanism that can enhance the efficiency of OLED devices.

Similarly, quinoline-based materials have been synthesized and characterized for their electroluminescent properties, with some demonstrating potential as blue-emitting materials in OLEDs. The inherent electron-transporting and emitting properties of the quinoline core make it an attractive component for OLED design.

However, specific research detailing the synthesis, characterization, and performance of this compound as a component in OLEDs is not currently available in the public domain. While the combination of a quinoline (potential electron-transporting and emitting moiety) and a benzonitrile (potential acceptor moiety) in a single molecule is intriguing for OLED applications, dedicated studies on this compound are yet to be published.

Scaffold for Combinatorial Chemistry and Library Synthesis

The quinoline scaffold is a well-established platform in medicinal chemistry for the generation of compound libraries. Its derivatives have been the subject of extensive research, leading to the development of numerous biologically active compounds. The synthesis of diverse quinoline derivatives is often a key step in drug discovery programs.

Despite the general utility of the quinoline core in combinatorial chemistry, there is no specific information in the available literature that describes the use of this compound as a central scaffold for the synthesis of chemical libraries.

Catalyst or Ligand in Organic Transformations

The use of quinoline derivatives as ligands in catalysis is a known concept in organic synthesis. The nitrogen atom in the quinoline ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex. However, there are no specific reports of this compound being employed as a catalyst or a ligand in any organic transformations.

Green Chemistry Applications (beyond synthesis)

Green chemistry principles are increasingly being applied to the synthesis of quinolines and benzonitriles, focusing on aspects like the use of environmentally benign solvents, catalysts, and energy sources such as microwave irradiation. The goal is to develop more sustainable synthetic routes that minimize waste and hazardous substance use.

Renewable Feedstock Utilization

The production of aromatic compounds from renewable resources like lignocellulose is an active area of green chemistry research. This approach aims to reduce the reliance on petrochemical feedstocks. Nevertheless, there is no published research on the synthesis of this compound specifically from renewable feedstocks.

Waste Minimization Strategies

Waste minimization is a core principle of green chemistry. Strategies often focus on atom economy, the use of recyclable catalysts, and the reduction of solvent and reagent use. While general green synthetic methods for quinolines and benzonitriles contribute to waste minimization, there are no specific studies that detail waste minimization strategies directly related to the use or application of this compound in further chemical processes.

Future Directions and Emerging Research Avenues for 3 Quinoline 3 Carbonyl Benzonitrile

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, and 3-(Quinoline-3-carbonyl)benzonitrile represents a promising, yet relatively unexplored, derivative. Its unique combination of a quinoline core, a carbonyl linker, and a benzonitrile (B105546) moiety suggests a wide range of potential applications. The future of research into this compound is poised to leverage cutting-edge technologies and methodologies to unlock its full potential. This article explores the emerging research avenues that will define the next phase of investigation into this compound.

常见问题

Q. Optimization parameters :

- Temperature : Higher temperatures (80–120°C) accelerate coupling but may degrade sensitive groups.

- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Reaction monitoring : TLC or HPLC to track progress and minimize side products .

Advanced: How can Fukui reactivity indices and molecular docking studies elucidate the electronic properties and biological interactions of this compound?

- Fukui indices : Calculate using DFT to identify nucleophilic/electrophilic sites. For example, the nitrile group may act as an electron-withdrawing moiety, directing electrophilic attacks to the quinoline ring .

- Molecular docking : Use software like AutoDock Vina to simulate binding with biological targets (e.g., enzymes or receptors). Parameterize the compound’s 3D structure (optimized via Gaussian) and dock into active sites (e.g., cyclooxygenase for anti-inflammatory studies). Validate with binding energy scores and comparison to experimental IC₅₀ values .

Advanced: What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Re-evaluate computational parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT simulations.

- Validate purity : Use HPLC or recrystallization to ensure sample homogeneity, as impurities can skew NMR/UV-Vis results.

- Multi-technique corroboration : Combine Raman spectroscopy with XRD (if crystalline) to cross-validate bond vibrations and spatial arrangements .

Advanced: How does the nitrile group influence the TADF (thermally activated delayed fluorescence) properties of this compound in OLED applications?

The electron-withdrawing nitrile stabilizes the excited state via conjugation with the quinoline carbonyl, reducing the energy gap (ΔEₛₜ) between singlet and triplet states. This enhances TADF efficiency. Methodologically:

- Measure photoluminescence quantum yield (PLQY) using integrating spheres.

- Compare emission spectra in thin films versus solution to assess aggregation effects.

- Perform transient PL decay assays to quantify delayed fluorescence lifetimes .

Advanced: What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

- Cell-based assays : Use RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA after LPS stimulation.

- Enzyme inhibition : Test COX-2 or 5-LOX activity using fluorometric kits.

- Dose-response curves : Apply derivatives at 1–100 µM and calculate IC₅₀ values. Include indomethacin or celecoxib as positive controls .